

A Comparative Spectroscopic Analysis of 2-(Methoxymethyl)pyridine and Its Precursors

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Compound of Interest

Compound Name: 2-(Methoxymethyl)pyridine

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This guide provides a detailed spectroscopic comparison of the key pyridine derivative, **2-(methoxymethyl)pyridine**, with its common precursors, 2-picoline and 2-(hydroxymethyl)pyridine. This analysis is crucial for researchers and professionals in drug development and chemical synthesis to ensure the identity and purity of these compounds throughout the synthetic process. The guide presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for both synthesis and analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-(methoxymethyl)pyridine** and its precursors. This data is essential for distinguishing between the compounds and for monitoring the progress of the chemical transformations.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) [ppm]
2-Picoline	~8.5 (d, 1H, Py-H6), ~7.6 (t, 1H, Py-H4), ~7.1 (d, 1H, Py-H3), ~7.0 (t, 1H, Py-H5), ~2.5 (s, 3H, CH ₃)
2-(Hydroxymethyl)pyridine[1]	~8.5 (d, 1H, Py-H6), ~7.7 (t, 1H, Py-H4), ~7.4 (d, 1H, Py-H3), ~7.2 (t, 1H, Py-H5), ~4.8 (s, 2H, CH ₂), ~5.4 (br s, 1H, OH)[1]
2-(Methoxymethyl)pyridine	~8.5 (d, 1H, Py-H6), ~7.7 (t, 1H, Py-H4), ~7.3 (d, 1H, Py-H3), ~7.2 (t, 1H, Py-H5), ~4.6 (s, 2H, Py-CH ₂), ~3.4 (s, 3H, OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) [ppm]
2-Picoline[2]	~159.0 (C2), ~149.0 (C6), ~136.5 (C4), ~122.5 (C5), ~121.0 (C3), ~24.5 (CH ₃)[2]
2-(Hydroxymethyl)pyridine	~160.0 (C2), ~148.5 (C6), ~136.8 (C4), ~122.0 (C5), ~119.5 (C3), ~64.0 (CH ₂)
2-(Methoxymethyl)pyridine	~158.0 (C2), ~149.0 (C6), ~136.5 (C4), ~122.0 (C5), ~121.5 (C3), ~75.0 (Py-CH ₂), ~58.5 (OCH ₃)

Table 3: IR Spectroscopic Data (Characteristic Peaks, cm⁻¹)

Compound	C=N, C=C				
	Str. (Pyridine Ring)	C-H Str. (Aromatic)	C-H Str. (Aliphatic)	O-H Str.	C-O Str.
2-Picoline[3]	~1600-1450	~3100-3000	~2950-2850	-	-
2-(Hydroxymethyl)pyridine	~1600-1450	~3100-3000	~2950-2850	~3400-3200 (broad)	~1050
2-(Methoxymethyl)pyridine[4]	~1600-1450	~3100-3000	~2950-2850	-	~1100 (ether)
]					

Table 4: Mass Spectrometry Data (m/z)

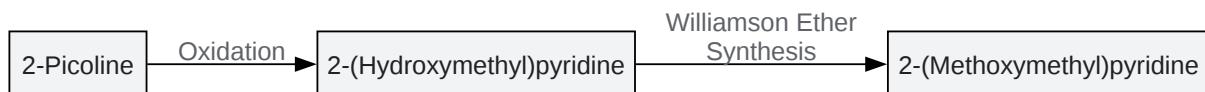
Compound	Molecular Ion [M] ⁺	Key Fragment Ions
2-Picoline[5]	93	92, 66, 65, 39[5]
2-(Hydroxymethyl)pyridine	109	108, 80, 79, 78, 52, 51
2-(Methoxymethyl)pyridine[6]	123	108, 92, 78, 65[6]

Experimental Protocols

Detailed methodologies for the synthesis of **2-(methoxymethyl)pyridine** from its precursors and the subsequent spectroscopic analysis are provided below.

Synthesis of **2-(Methoxymethyl)pyridine**

The synthetic pathway from 2-picoline to **2-(methoxymethyl)pyridine** involves two main steps: the oxidation of 2-picoline to 2-(hydroxymethyl)pyridine, followed by a Williamson ether synthesis to yield the final product.



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Caption: Synthetic pathway from 2-Picoline to **2-(Methoxymethyl)pyridine**.

1. Oxidation of 2-Picoline to 2-(Hydroxymethyl)pyridine

This protocol is adapted from established oxidation methods for alkylpyridines.

- Materials: 2-Picoline, selenium dioxide (SeO_2), dioxane, water.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 2-picoline (1 equivalent) in a mixture of dioxane and water.
 - Add selenium dioxide (1.1 equivalents) to the solution.
 - Heat the reaction mixture to reflux for 6-8 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct.
 - The filtrate is then concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure 2-(hydroxymethyl)pyridine.

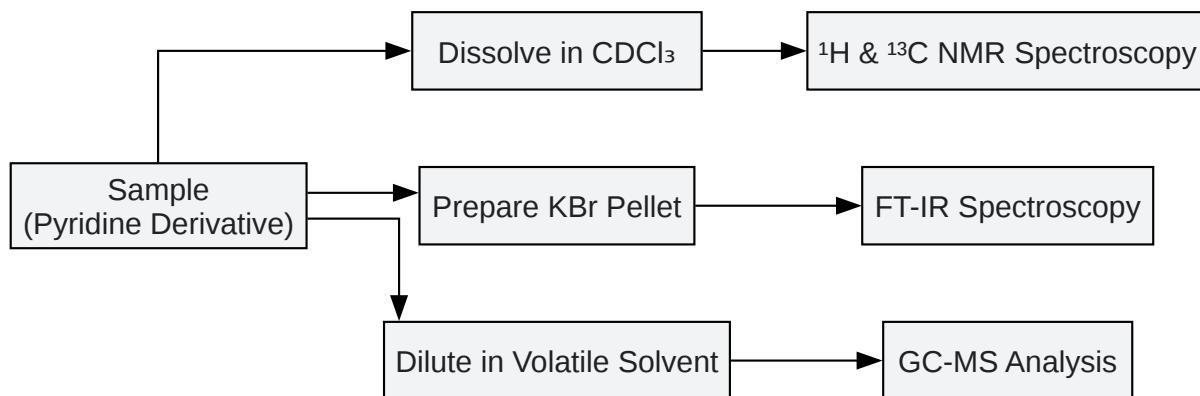
2. Williamson Ether Synthesis of **2-(Methoxymethyl)pyridine** from 2-(Hydroxymethyl)pyridine

This is a classic method for ether formation.

- Materials: 2-(Hydroxymethyl)pyridine, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), methyl iodide (CH_3I).
- Procedure:
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of 2-(hydroxymethyl)pyridine (1 equivalent) in anhydrous THF to the NaH suspension.
 - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
 - Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Monitor the reaction by TLC.
 - Upon completion, quench the reaction by the slow addition of water.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure **2-(methoxymethyl)pyridine**.

Spectroscopic Analysis Protocols

The following protocols outline the general procedures for acquiring NMR, IR, and GC-MS data for the compounds.



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Caption: General workflow for spectroscopic analysis of pyridine derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. For liquid samples, a few drops can be placed between two KBr plates.

- Data Acquisition: Press the KBr mixture into a transparent pellet using a hydraulic press. Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Analysis: Inject 1 μ L of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The gas chromatograph oven temperature program should be optimized to separate the components of interest. The mass spectrometer is typically operated in electron ionization (EI) mode with a scan range of m/z 40-500.

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